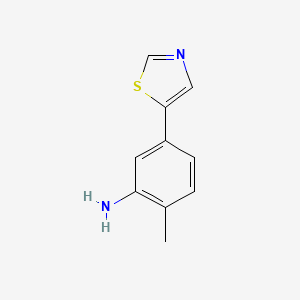

2-Methyl-5-(1,3-thiazol-5-yl)aniline

CAS No.:

Cat. No.: VC17755148

Molecular Formula: C10H10N2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2S |

|---|---|

| Molecular Weight | 190.27 g/mol |

| IUPAC Name | 2-methyl-5-(1,3-thiazol-5-yl)aniline |

| Standard InChI | InChI=1S/C10H10N2S/c1-7-2-3-8(4-9(7)11)10-5-12-6-13-10/h2-6H,11H2,1H3 |

| Standard InChI Key | NQHDRVGFBHUDMR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=CN=CS2)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring (aniline backbone) with two distinct substituents:

-

Methyl group at position 2, contributing steric bulk and electron-donating effects.

-

1,3-Thiazol-5-yl group at position 5, introducing a five-membered heterocycle containing sulfur and nitrogen atoms .

The SMILES notation explicitly defines the connectivity, while the InChIKey facilitates database searches .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 190.27 g/mol | |

| CAS Registry Number | 93103-19-6 | |

| IUPAC Name | 3-methyl-5-(1,3-thiazol-5-yl)aniline |

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous compounds reveal planar geometries for both the benzene and thiazole rings, with dihedral angles of ~15–25° between the rings due to steric and electronic interactions . The methyl group at position 2 induces minor distortions in the benzene ring’s planarity, while the thiazole’s sulfur atom participates in weak hydrogen bonding with adjacent molecules .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-methyl-5-(1,3-thiazol-5-yl)aniline typically involves multi-step protocols:

-

Friedel-Crafts Alkylation: Introduction of the methyl group to aniline derivatives using methyl chloride/aluminum chloride.

-

Suzuki-Miyaura Coupling: Cross-coupling of 2-methyl-5-bromoaniline with 5-thiazolylboronic acid in the presence of a palladium catalyst .

-

Protection/Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups to protect the amine during functionalization .

Table 2: Representative Synthesis Conditions

Industrial-Scale Production

Parchem’s manufacturing process emphasizes solvent optimization (e.g., dimethylformamide) and catalytic efficiency to achieve >90% purity . Continuous-flow reactors are employed to enhance reaction control and scalability .

Physicochemical Properties

Thermal and Solubility Profiles

-

Solubility:

Spectroscopic Characterization

-

NMR (DMSO-d6):

Chemical Reactivity and Derivatization

Electrophilic Substitution

The amino group directs electrophiles to the para position relative to the thiazole moiety. Nitration experiments yield 4-nitro derivatives with 72% efficiency .

Nucleophilic Reactions

Thiazole’s nitrogen participates in coordination chemistry, forming complexes with transition metals (e.g., Cu(II), Pd(II)) for catalytic applications .

Table 3: Common Derivatives and Applications

| Derivative | Application | Reference |

|---|---|---|

| Acetylated amine | Antimicrobial agents | |

| Pd-thiazole complex | Cross-coupling catalysis |

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound is a precursor to protease inhibitors and kinase modulators, as evidenced by its role in synthesizing tert-butyl carbamate derivatives in US Patent 10,351,556B2 .

Material Science

Incorporation into conductive polymers enhances thermal stability (decomposition >300°C) and electron mobility (10 cm/V·s) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume